

An In-depth Technical Guide to the Spectral Interpretation of alpha-Methylcinnamic Acid

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Compound of Interest

Compound Name: *alpha*-Methylcinnamic acid

Cat. No.: B074854

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This technical guide provides a comprehensive overview of the spectral data for **alpha-methylcinnamic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of experimental workflows and potential biological mechanisms.

Spectral Data Presentation

The following sections summarize the key spectral data for **alpha-methylcinnamic acid**, facilitating its identification and characterization.

Wavenumber (cm ⁻¹)	Assignment
3000 - 2800	C-H stretch (aliphatic)
1680 - 1640	C=O stretch (carboxylic acid)
1640 - 1600	C=C stretch (alkene)
1500 - 1300	C-H bend (aliphatic)
Below 1500	Fingerprint Region

Note: The fingerprint region contains complex vibrations characteristic of the entire molecule.^[1]

¹H NMR Spectral Data

The proton NMR spectrum of **alpha-methylcinnamic acid** provides information about the different types of protons and their chemical environments.[2][3]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.30	Singlet	1H	Carboxylic acid proton (-COOH)
~7.84	Singlet	1H	Vinylic proton (-C=CH-)
~7.57 - 7.23	Multiplet	5H	Aromatic protons (phenyl ring)
~2.15	Doublet	3H	Methyl protons (-CH ₃)

Data acquired in CDCl₃ solvent.[4][5]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. [2][3]

Chemical Shift (δ , ppm)	Assignment
~172.5	Carbonyl carbon (-COOH)
~144.0	Alkene carbon (-C=CH-)
~134.3	Aromatic carbon (ipso)
~130.0 - 128.0	Aromatic carbons (phenyl ring)
~128.0	Alkene carbon (-C(CH ₃)=)
~14.0	Methyl carbon (-CH ₃)

Data acquired in CDCl₃ or DMSO-d6 solvent.[5]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[6][7][8]

m/z Value	Interpretation
162	Molecular ion peak $[M]^+$, corresponding to $C_{10}H_{10}O_2$
161	$[M-H]^+$
117	Loss of -COOH group
116	Further fragmentation
115	Further fragmentation
91	Tropylium ion $[C_7H_7]^+$, characteristic of a benzyl group

The molecular ion has a mass of 162 g/mol .[4][9][10]

Experimental Protocols

This section outlines the generalized experimental methodologies for acquiring the spectral data presented above.

Infrared spectra of solid samples like **alpha-methylcinnamic acid** can be obtained using the KBr pellet, Nujol mull, or thin solid film method.[1][11][12][13] The thin film method is described below:

- Sample Preparation: Dissolve approximately 50 mg of solid **alpha-methylcinnamic acid** in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[11]
- Film Deposition: Place a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[11]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[11]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

- Spectrum Measurement: Acquire the infrared spectrum. Adjust the film thickness by adding more solution or by cleaning the plate and re-applying a more dilute solution if the signal is too weak or too strong, respectively.[11]
- Cleaning: After analysis, clean the salt plates with a suitable solvent like acetone and return them to a desiccator.[13]
- Sample Preparation: Weigh 5-10 mg of **alpha-methylcinnamic acid** and dissolve it in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl_3).[2]
- Filtration (if necessary): If any solid remains undissolved, filter the solution or pipette the clear supernatant into a clean NMR tube.[2]
- Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.[14]
- Data Acquisition for ^1H NMR: Acquire the proton NMR spectrum. Key parameters to consider are the number of scans, pulse width, and relaxation delay.[14]
- Data Acquisition for ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required compared to ^1H NMR.[3]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., TMS).

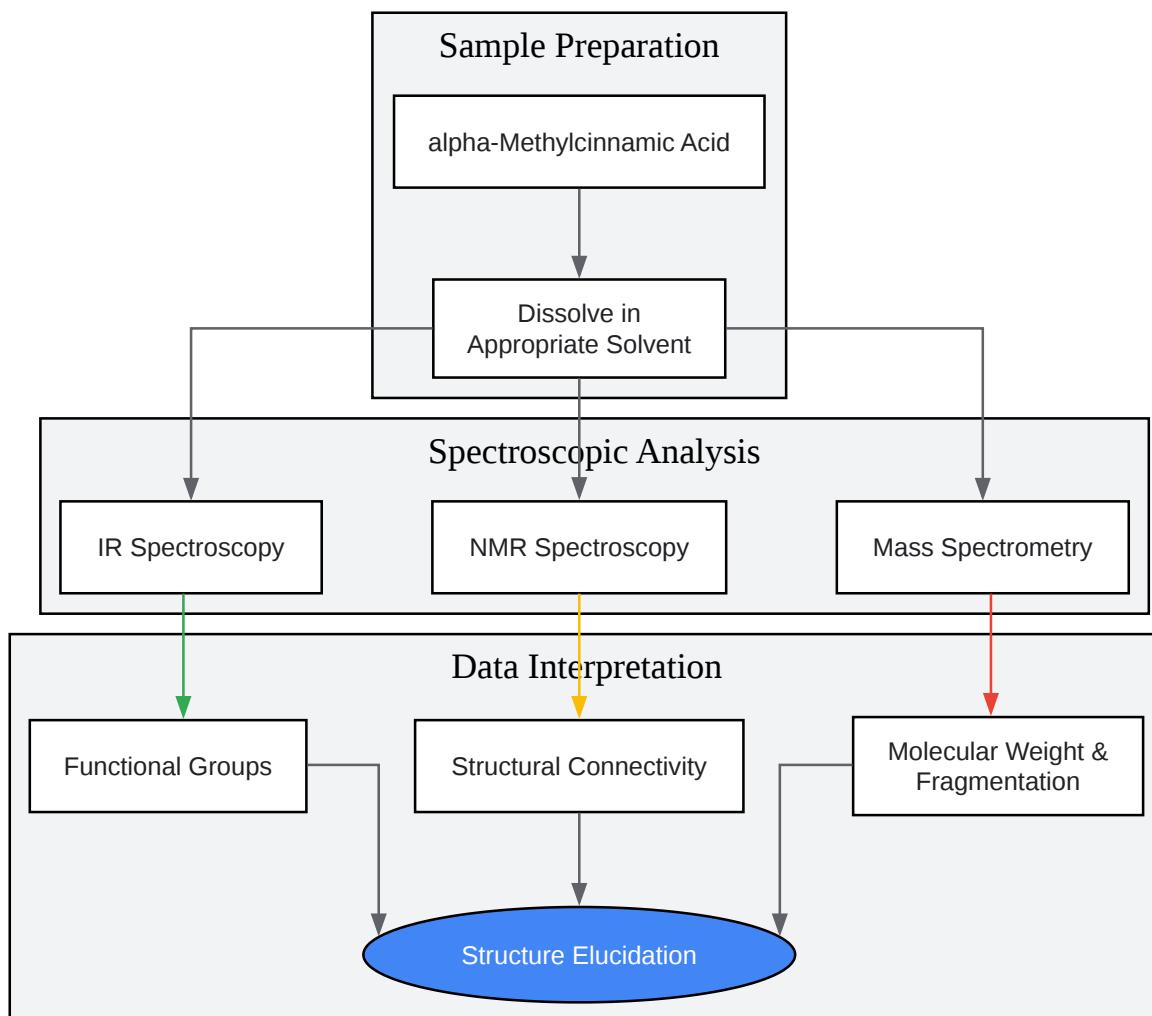
Electron Ionization (EI) is a common method for the mass spectrometric analysis of organic compounds.[6]

- Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[6][8]
- Ionization: The vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (the molecular ion).[6][8]
- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral fragments.[6][8]

- Acceleration: The positively charged ions are accelerated by an electric field.[6][8]
- Mass Analysis: The accelerated ions are directed into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[6][8]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[6][8]

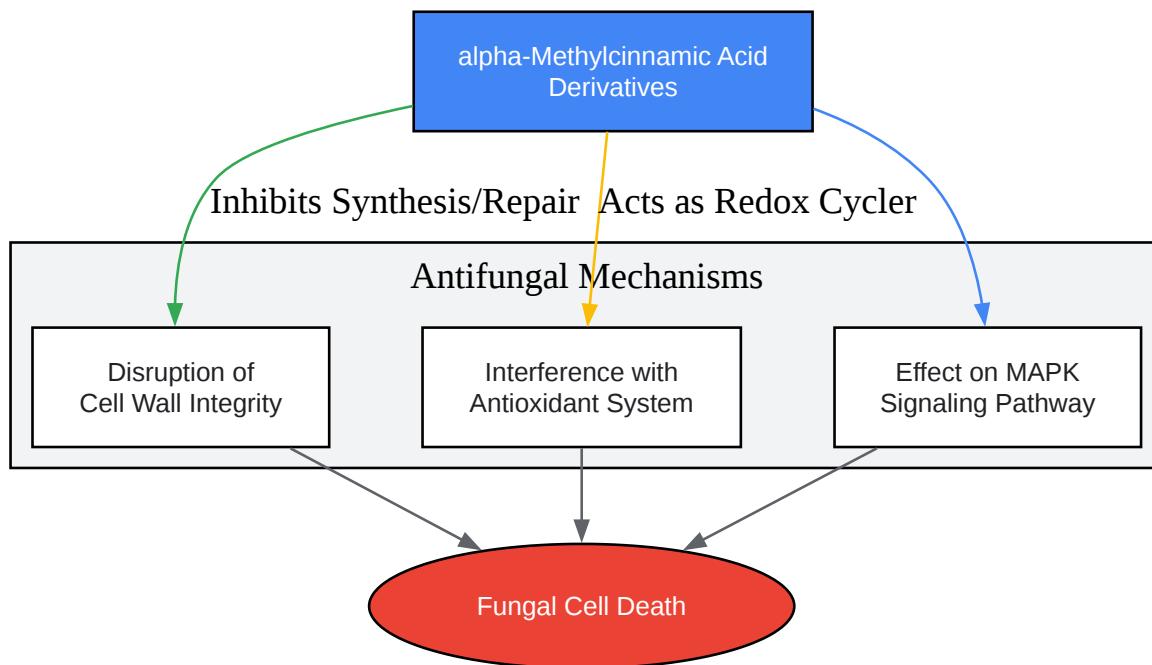
Mandatory Visualizations

The following diagrams illustrate key workflows and proposed mechanisms related to the analysis and activity of **alpha-methylcinnamic acid**.



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Caption: Workflow for Spectroscopic Analysis of **alpha-Methylcinnamic Acid**.

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Caption: Proposed Antifungal Mechanism of **alpha-Methylcinnamic Acid** Derivatives.[15]

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